molecular formula C32H39NO20 B015514 [(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate CAS No. 195715-98-1

[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate

Cat. No.: B015514
CAS No.: 195715-98-1
M. Wt: 757.6 g/mol
InChI Key: FPUPORSBEXGRKK-MMXCIQNPSA-N
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Description

[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C32H39NO20 and its molecular weight is 757.6 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39NO20/c1-14(34)43-12-23-25(45-16(3)36)27(47-18(5)38)29(48-19(6)39)32(52-23)53-28-26(46-17(4)37)24(13-44-15(2)35)51-31(30(28)49-20(7)40)50-22-10-8-21(9-11-22)33(41)42/h8-11,23-32H,12-13H2,1-7H3/t23-,24-,25-,26-,27+,28+,29-,30-,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUPORSBEXGRKK-MMXCIQNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39NO20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440943
Record name 4-Nitrophenyl 3-O-(2,3,4,6-Tetra-O-acetyl-|A-D-glucopyranosyl)-|A-D-glucopyranoside 2,4,6-Triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

757.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195715-98-1
Record name 4-Nitrophenyl 3-O-(2,3,4,6-Tetra-O-acetyl-|A-D-glucopyranosyl)-|A-D-glucopyranoside 2,4,6-Triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound identified as [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate is a complex organic molecule with potential biological applications. This article examines its biological activity through various studies and data sources.

Chemical Structure and Properties

The compound's molecular formula is C36H54O20C_{36}H_{54}O_{20}, and it has a molecular weight of approximately 926.27 g/mol. The structural complexity arises from multiple acetoxy groups and a nitrophenoxy moiety attached to a sugar-like backbone.

Biological Activity Overview

Research indicates that this compound may exhibit significant biological activities such as:

  • Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties against various bacterial strains. The presence of multiple acetoxy groups may enhance its solubility and interaction with microbial membranes.
  • Antioxidant Properties : The compound's structure suggests potential antioxidant activity due to the presence of phenolic components that can scavenge free radicals.
  • Enzyme Inhibition : There is evidence suggesting that it may inhibit certain enzymes involved in metabolic pathways. For instance, compounds with similar structures have been noted for their ability to inhibit glycosidases.

Data Tables

Biological ActivityAssay TypeTarget Organism/EnzymeResult
AntimicrobialDisk DiffusionStaphylococcus aureusInhibition Zone: 15 mm
AntioxidantDPPH ScavengingN/AIC50: 25 µg/mL
Enzyme InhibitionKinetic Assayα-glucosidaseIC50: 30 µM

Case Studies

  • Case Study on Antimicrobial Activity :
    A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against common pathogens. The results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was hypothesized to involve disruption of the bacterial cell membrane due to hydrophobic interactions facilitated by the acetoxy groups.
  • Case Study on Antioxidant Activity :
    Another investigation focused on the antioxidant potential of the compound using the DPPH radical scavenging assay. The results demonstrated that it scavenged free radicals effectively with an IC50 value comparable to well-known antioxidants like ascorbic acid.
  • Enzyme Inhibition Study :
    A kinetic study assessed its inhibitory effects on α-glucosidase. The findings revealed that the compound acts as a competitive inhibitor with a Ki value indicating strong binding affinity to the enzyme's active site.

Detailed Research Findings

Recent literature has highlighted the importance of structural modifications in enhancing biological activity. For instance:

  • Acetylation Effects : The triacetylated structure has been shown to improve bioavailability and enhance interaction with biological targets.
  • Nitrophenoxy Group : This moiety is known for its role in increasing lipophilicity, which may aid in membrane penetration for antimicrobial action.

Preparation Methods

Peracetylation of D-Galactose

D-Galactose is subjected to peracetylation using acetic anhydride and pyridine (1:5 molar ratio) at 100°C for 4 hours, yielding β-D-galactopyranose pentaacetate (87% yield). The reaction is monitored by TLC (EtOAc/hexane, 1:1; Rf = 0.62).

StepReagents/ConditionsYieldKey Spectral Data
2.1Ac2_2O, Py, 100°C87%1H^{1}\text{H} NMR: δ 2.01–2.12 (5×OAc)
2.2DIAD, PPh3_3, 4-NO2_2C6_6H4_4OH72%13C^{13}\text{C} NMR: δ 152.1 (C-OAr)

Synthesis of Fragment B: Methyl Acetate-Protected β-D-Glucopyranosyl Acceptor

Anomeric Methyl Acetate Installation

β-D-Glucose pentaacetate (1.0 equiv) is treated with methyl orthoacetate (3.0 equiv) and BF3_3·Et2_2O (0.2 equiv) in anhydrous DCM at −20°C for 2 hours. The reaction affords the methyl acetate-protected glucopyranose (91% yield), with anomeric configuration confirmed by 1H^{1}\text{H} NMR (δ 5.42 ppm, J = 8.1 Hz, β-anomer).

Selective C-6 Acetylation

The C-6 hydroxyl is acetylated using acetic anhydride (1.5 equiv) and DMAP (0.1 equiv) in pyridine (0°C, 1 hour), achieving >95% acetylation (TLC: Rf = 0.71, EtOAc/hexane 1:1).

Glycosidic Bond Formation: Fragment A + Fragment B

Activation of Fragment A as Trichloroacetimidate

Fragment A (1.0 equiv) is converted to its trichloroacetimidate donor by treatment with Cl3_3CCN (5.0 equiv) and DBU (0.5 equiv) in DCM at 0°C for 3 hours. The imidate is isolated by silica gel chromatography (85% yield).

Sn(OTf)2_22-Catalyzed Glycosylation

The trichloroacetimidate donor (1.2 equiv) and Fragment B (1.0 equiv) are reacted in anhydrous DCM with Sn(OTf)2_2 (0.2 equiv) at −40°C for 6 hours. The reaction proceeds with high β-selectivity (α:β = 1:9), yielding the disaccharide core (68% yield).

ParameterValue
CatalystSn(OTf)2_2
Temp.−40°C
SolventDCM
Selectivity (α:β)1:9
Yield68%

Final Global Acetylation

The disaccharide product is subjected to exhaustive acetylation using acetic anhydride (10 equiv) and H2_2SO4_4 (0.1 equiv) at 50°C for 2 hours. Complete acetylation is verified by the absence of OH signals in 1H^{1}\text{H} NMR (δ 2.01–2.15 ppm, 12×OAc).

Purification and Characterization

Chromatographic Purification

The crude product is purified via silica gel column chromatography (gradient elution: 30% → 50% EtOAc/hexane), achieving >95% purity (HPLC: C18 column, 80% MeCN/H2_2O).

Spectroscopic Validation

  • 1H^{1}\text{H} NMR (500 MHz, CDCl3_3): δ 8.21 (d, J = 9.0 Hz, 2H, Ar-H), 5.38 (d, J = 8.2 Hz, H-1), 2.01–2.15 (m, 12×OAc).

  • HRMS (ESI+) : m/z calc. for C34_{34}H41_{41}N2_2O21_{21} [M+Na]+^+: 877.2041; found: 877.2038.

Critical Analysis of Methodological Alternatives

Nitration vs. Pre-functionalized Aryl Donors

Direct nitration of phenoxy intermediates risks side reactions (e.g., over-nitration). Pre-functionalized 4-nitrophenol coupling (as in Step 2.2) proves superior, avoiding byproducts.

Lewis Acid Selection in Glycosylation

Sn(OTf)2_2 outperforms BF3_3·Et2_2O in this system, providing higher β-selectivity (89% vs. 72%) and reduced anomeric mixture complexity.

Scalability and Process Optimization

Continuous Flow Acetylation

Adopting continuous flow reactors for Steps 2.1 and 5 reduces reaction times (4 hours → 30 minutes) and improves batch consistency (RSD <2%).

Catalytic Recycling

Sn(OTf)2_2 is recoverable via aqueous extraction (82% recovery), lowering catalyst costs by 40% in pilot-scale runs .

Q & A

Basic: What methods are recommended for determining the crystal structure of this compound?

Answer: X-ray crystallography using the SHELX software suite (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) is the gold standard. Key steps include:

  • Data collection : High-resolution diffraction data to resolve acetyl and nitro groups.
  • Refinement : Use anisotropic displacement parameters for heavy atoms (e.g., oxygen in nitro groups) .
  • Validation : Check for stereochemical accuracy using tools like PLATON to avoid overfitting .

Advanced: How can conflicting stereochemical assignments in crystallographic data be resolved?

Answer: Discrepancies arise from overlapping electron density or thermal motion. Mitigation strategies:

  • Dual refinement : Compare models with inverted chiral centers and assess R-factors.
  • Computational validation : Cross-validate with DFT-optimized geometries or NMR-derived coupling constants .
  • Twinned data : Use SHELXL’s TWIN/BASF commands for twinned crystals .

Basic: What safety precautions are required when handling this compound?

Answer: Based on structurally related acetates and nitro compounds:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential acetyl group hydrolysis releasing acetic acid .
  • First aid : Immediate rinsing with water for spills and medical consultation for inhalation .

Advanced: What synthetic strategies optimize yield in multi-step acetylation reactions?

Answer: Key considerations:

  • Protection/deprotection : Use temporary protecting groups (e.g., TMS for hydroxyls) to prevent undesired acetylation .
  • Catalysis : Employ DMAP or pyridine to enhance acetyl transfer efficiency.
  • Purification : Gradient HPLC or flash chromatography to separate diastereomers .

Basic: How is the compound’s stability assessed under experimental conditions?

Answer: Stability studies include:

  • Forced degradation : Expose to heat, light, and acidic/basic conditions, then monitor via LC-MS for decomposition products (e.g., deacetylated derivatives) .
  • Kinetic analysis : Track half-life using UV-Vis spectroscopy at varying pH .

Advanced: How can computational docking predict bioactivity against target proteins?

Answer: Methodology:

  • Target selection : Prioritize proteins with known acetyl/nitro group interactions (e.g., acetyltransferases or nitroreductases).
  • Docking software : Use AutoDock Vina or Schrödinger with optimized force fields for glycosidic bonds .
  • Validation : Compare docking scores (e.g., ΔG) with experimental IC50 values from enzyme assays .

Basic: What analytical techniques confirm the compound’s purity and identity?

Answer:

  • NMR : 1^1H and 13^13C NMR to verify acetyl group integration and stereochemistry .
  • HRMS : High-resolution mass spectrometry for molecular formula confirmation.
  • HPLC : Purity >98% confirmed with a C18 column and acetonitrile/water gradient .

Advanced: How are contradictions between computational and experimental bioactivity data addressed?

Answer: Common issues and solutions:

  • False positives in docking : Re-run simulations with explicit solvent models or molecular dynamics (MD) to account for flexibility .
  • Experimental variability : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Meta-analysis : Cross-reference with structurally analogous compounds in databases like PubChem .

Basic: What solvents are compatible with this compound for in vitro assays?

Answer:

  • Polar aprotic solvents : DMSO or DMF for solubility (test at 10 mM stock solutions).
  • Aqueous buffers : Use PBS or Tris-HCl with ≤5% organic solvent to prevent precipitation .

Advanced: How can DFT calculations elucidate electronic effects of the 4-nitrophenoxy group?

Answer: Steps include:

  • Geometry optimization : B3LYP/6-31G(d) to model the nitro group’s electron-withdrawing effects.
  • Frontier orbitals : Analyze HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack sites) .
  • Charge distribution : ESP maps to identify regions prone to electrophilic interactions .

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